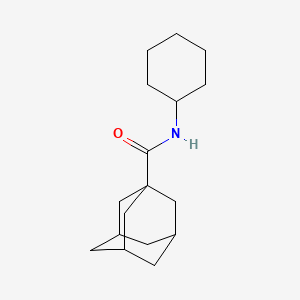![molecular formula C10H10ClF2NOS B2754793 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide CAS No. 929973-61-5](/img/structure/B2754793.png)
2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide is a chemical compound with the molecular formula C10H10ClF2NOS . It has a molecular weight of 265.71 . This compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H10ClF2NOS . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 265.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Sulfanilamide derivatives, including similar compounds, have been synthesized and characterized for their thermal and antimicrobial properties. These derivatives exhibit distinct molecular conformations, hydrogen bonding models, and thermal properties, with melting points ranging from 195–227°C and thermal decomposition initiation between 259–271°C. Although they showed no significant antibacterial activity or antifungal activity, the study underscores the importance of structural analysis in understanding the properties of such compounds (Lahtinen et al., 2014).
Mechanosynthesis
- The first application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, highlights a novel approach to producing these compounds. This method provides good to excellent yields and presents a cleaner, more efficient synthesis route that could be applicable to the synthesis of compounds like 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide (Tan et al., 2014).
Anticancer Activity
- The anticancer activity of certain sulfanyl propanamide derivatives against human cancer cell lines indicates the potential of these compounds in therapeutic applications. With IC50 values in the low micromolar range, these compounds demonstrate significant antiproliferative effects, suggesting that related compounds like this compound could have similar applications (El Rayes et al., 2019).
Molecular Structure and Spectroscopic Characterization
- The detailed molecular structure and spectroscopic characterization of sulfonamide compounds, including their thermal properties, molecular geometry, and in vitro cytotoxic activity, provide insights into their chemical behavior and potential biological effects. These studies suggest avenues for the development of new therapeutic agents or materials based on similar chemical structures (Durgun et al., 2016).
Insecticidal Applications
- Research on sulfoximines, a class of compounds similar to this compound, has led to the development of new insecticides like sulfoxaflor. These compounds exhibit broad-spectrum efficacy against sap-feeding insects and offer a novel mode of action distinct from other insecticides, highlighting their potential in pest control (Sparks et al., 2013).
Safety and Hazards
Specific safety and hazard information for 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}propanamide is not available in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(difluoromethylsulfanyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NOS/c1-6(11)9(15)14-7-2-4-8(5-3-7)16-10(12)13/h2-6,10H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOUYDZMQZBPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2754710.png)
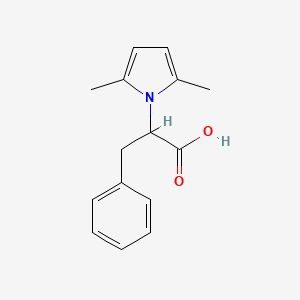
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)
![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)
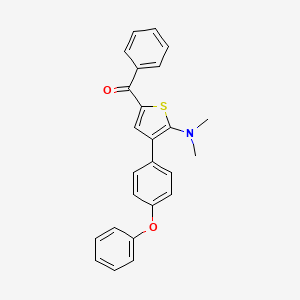

![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)
![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
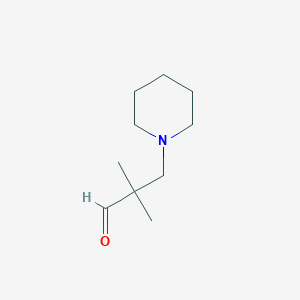
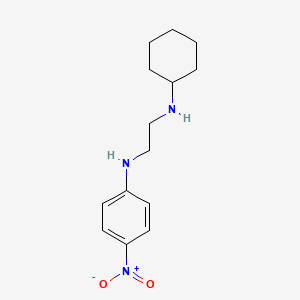
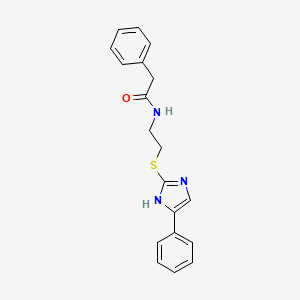
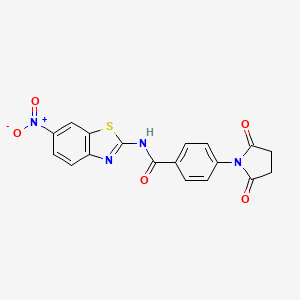
![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)
